



Application Notes & Protocols: Generating Cep164 Mutant Cell Lines with CRISPR-Cas9

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Compound of Interest		
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Audience: Researchers, scientists, and drug development professionals.

Introduction:

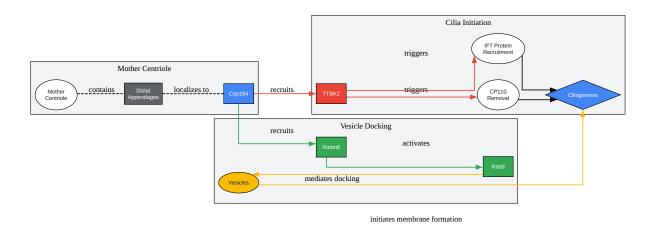
Centrosomal Protein 164 (Cep164) is a key regulator of primary cilium formation, an organelle crucial for various signaling pathways involved in development and disease.[1][2][3][4] Mutations in the CEP164 gene are associated with ciliopathies such as Nephronophthisis.[5][6] This document provides a detailed guide for generating Cep164 mutant cell lines using the CRISPR-Cas9 system, a powerful tool for precise genome editing.[7][8][9] These mutant cell lines are invaluable for studying the molecular functions of Cep164, dissecting associated signaling pathways, and for potential drug screening applications.

I. Cep164 Signaling in Ciliogenesis

Cep164 is a distal appendage protein of the mother centriole that plays a critical role in the initial steps of ciliogenesis.[1][3] Its primary function is to mediate the docking of vesicles to the mother centriole, a crucial step for the formation of the ciliary membrane.[1][10] Cep164 achieves this by interacting with key components of the vesicular transport machinery, including the Guanine Nucleotide Exchange Factor (GEF) Rabin8 and the GTPase Rab8.[1][10] Furthermore, Cep164 is essential for recruiting Tau Tubulin Kinase 2 (TTBK2) to the mother centriole, which in turn triggers the removal of the cilia assembly inhibitor CP110 and the recruitment of intraflagellar transport (IFT) proteins, thereby initiating axoneme extension.[2][4] [11]



Below is a diagram illustrating the central role of Cep164 in the ciliogenesis signaling pathway.



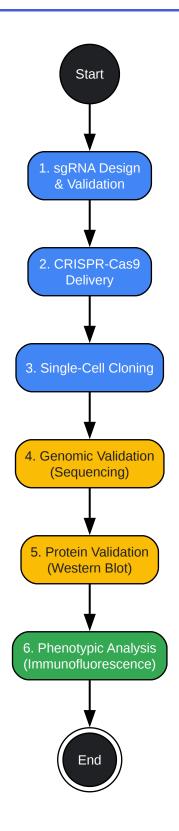
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Cep164 signaling pathway in ciliogenesis.

II. Experimental Workflow for Generating Cep164 Mutant Cell Lines

The overall workflow for generating Cep164 mutant cell lines using CRISPR-Cas9 involves several key stages, from the initial design of the guide RNAs to the final validation of the generated mutant clones.





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CRISPR-Cas9 workflow for Cep164 knockout.

III. Data Presentation



Target Exon	sgRNA Sequence (5' - 3')	PAM	On-Target Score	Off-Target Score
Exon 2	GAGCUGCAGA GGCUGAAGCU	AGG	92	85
Exon 4	GCAUGAUGUU CUCCGACCGG	AGG	88	78
Exon 7	UCGAGCAGCU CAAGGAGAAC	AGG	95	90

Note: Scores are hypothetical and should be determined using sgRNA design tools.[12][13]

Target	Forward Primer (5' - 3')	Reverse Primer (5' - 3')
CEP164 Exon 2	GCTGAGTTTGATGGCTCTG C	AGTCCTCTTCCTCCTCATCG
CEP164 Exon 4	CCTTCAGAGACAGCCGACT T	TGAAGAGGAAGGCACAGAG G
GAPDH (Control)	GAAGGTGAAGGTCGGAGTC	GAAGATGGTGATGGGATTTC

Phenotype	Expected Outcome in KO Cells	Validation Method
Ciliogenesis	Significantly reduced/absent	Immunofluorescence (acetylated tubulin)
TTBK2 Localization	Absent from basal body	Immunofluorescence (TTBK2, y-tubulin)
IFT88 Localization	Absent from basal body	Immunofluorescence (IFT88, y-tubulin)
Cep164 Protein Expression	Absent	Western Blot



IV. Experimental Protocols

- · sgRNA Design:
 - Identify the target region within the CEP164 gene. Targeting early exons is recommended to ensure a frameshift mutation leading to a knockout.[14]
 - Use online design tools such as Benchling or CRISPOR to generate and score potential sgRNA sequences.[13][15] Select sgRNAs with high on-target and low off-target scores.
 [12] The sgRNA should be 20 nucleotides in length and immediately followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).[14][16]
- Oligo Annealing and Cloning:
 - Synthesize two complementary oligonucleotides for the chosen sgRNA sequence with appropriate overhangs for cloning into a Cas9 expression vector (e.g., pX330).[9][17]
 - Anneal the oligos by mixing them in annealing buffer, heating to 95°C for 5 minutes, and then slowly cooling to room temperature.
 - Ligate the annealed oligos into the BbsI-digested pX330 vector.
 - Transform the ligation product into competent E. coli and select for positive clones.
 - Verify the correct insertion of the sgRNA sequence by Sanger sequencing.

The choice of delivery method depends on the cell type and experimental goals.[18][19][20] Electroporation is a common and efficient method for many cell lines.[18][19][21]

- Cell Preparation:
 - Culture the target cell line (e.g., hTERT-RPE1, HEK293) to 70-80% confluency.
 - \circ On the day of transfection, harvest the cells and resuspend them in the appropriate electroporation buffer at a concentration of 1 x 10⁶ cells/100 μ L.
- Electroporation:



- Mix the resuspended cells with the sgRNA/Cas9 plasmid (5-10 μg). A GFP co-transfection marker can be included for sorting.[15]
- Transfer the cell/DNA mixture to an electroporation cuvette.
- Use a nucleofector or electroporator with a pre-optimized program for the specific cell line.
- Immediately after electroporation, transfer the cells to a pre-warmed culture dish with fresh media.
- Allow the cells to recover for 24-48 hours.

Alternative delivery methods include lipid-based transfection and viral transduction (Lentivirus, AAV).[21][22]

- Fluorescence-Activated Cell Sorting (FACS):
 - If a fluorescent marker was co-transfected, harvest the cells 48 hours post-transfection.
 - Use FACS to sort single GFP-positive cells into individual wells of a 96-well plate containing conditioned media.[17]
- Limiting Dilution (Alternative to FACS):
 - Serially dilute the transfected cells to a concentration where, on average, one cell is seeded per well of a 96-well plate.
- Clonal Expansion:
 - Culture the single-cell clones for 2-3 weeks, monitoring for colony formation.
 - Expand the visible colonies into larger culture vessels.
- Genomic DNA Extraction and PCR:
 - Extract genomic DNA from each expanded clone.
 - Perform PCR amplification of the CEP164 target region using the primers listed in Table 2.



- T7 Endonuclease I (T7EI) Assay (Optional Screening):
 - The T7EI assay can be used to quickly screen for the presence of insertions or deletions (indels).[17]
 - Denature and re-anneal the PCR products to form heteroduplexes.
 - Treat the re-annealed DNA with T7 Endonuclease I, which cleaves mismatched DNA.
 - Analyze the products by gel electrophoresis. Cleaved products indicate the presence of indels.
- Sanger Sequencing:
 - For definitive validation, sequence the PCR products from each clone.
 - Analyze the sequencing data to identify the specific mutations (indels) and confirm frameshifts.
- Western Blot Analysis:
 - Prepare protein lysates from the validated mutant clones and wild-type control cells.
 - Perform Western blotting using an antibody specific for Cep164 to confirm the absence of the protein. Use a loading control (e.g., GAPDH or α-tubulin) to ensure equal protein loading.[3]
- Immunofluorescence Microscopy:
 - Seed the validated mutant and wild-type cells on coverslips.
 - Induce ciliogenesis by serum starvation for 24-48 hours.[3]
 - Fix and permeabilize the cells.
 - Stain with antibodies against acetylated tubulin (to mark the ciliary axoneme) and a basal body marker (e.g., γ-tubulin).[3]



 Analyze the cells by fluorescence microscopy to assess the percentage of ciliated cells. A significant reduction in ciliation is expected in the Cep164 knockout lines.[3][11]

This comprehensive guide provides the necessary information and protocols for the successful generation and validation of Cep164 mutant cell lines, which will serve as a valuable resource for investigating ciliogenesis and related human diseases.

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